
2-Bromo-4-nitrobenzonitrile
Overview
Description
2-Bromo-4-nitrobenzonitrile (CAS 34662-35-6) is a halogenated aromatic nitrile characterized by a bromine atom at position 2 and a nitro group at position 4 on the benzene ring. Its molecular formula is C₇H₃BrN₂O₂, with a molecular weight of 227.01 g/mol. This compound is widely utilized as a reagent in organic synthesis, particularly in cross-coupling reactions and heterocycle formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-nitrobenzonitrile can be synthesized through several methods. One common method involves the bromination of 4-nitrobenzonitrile. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Reduction: 2-Bromo-4-aminobenzonitrile.
Coupling Reactions: Biaryl compounds or substituted benzonitriles.
Scientific Research Applications
Synthetic Intermediates
2-Bromo-4-nitrobenzonitrile serves as a versatile building block in organic synthesis. It is commonly used in:
- Suzuki Coupling Reactions : This compound can act as an aryl bromide in Suzuki cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. For instance, it has been utilized to synthesize dicationic bisguanidine-arylfuran derivatives, demonstrating its effectiveness in generating complex molecular architectures with potential biological activities .
- Stille Coupling Reactions : In the synthesis of substituted furans, this compound has been employed in Stille coupling reactions, yielding various arylated products with good to excellent yields .
Pharmaceutical Applications
The compound is also relevant in medicinal chemistry:
- Antimalarial Agents : Compounds derived from this compound have been linked to the development of antimalarial drugs. The nitro group can be reduced to an amino group, leading to the formation of amidino ureas that exhibit antimalarial activity against Plasmodium species .
- Potential Anticancer Agents : Research indicates that derivatives of this compound may possess anticancer properties, making them candidates for further pharmacological evaluation.
Material Science
In material science, this compound is explored for:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties or to introduce specific functionalities. Its reactivity allows for modification and cross-linking in polymer synthesis.
Environmental and Analytical Chemistry
This compound is also utilized in environmental applications:
- Analytical Chemistry : Its derivatives are used as standards in high-performance liquid chromatography (HPLC) for the detection and quantification of environmental pollutants.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitrobenzonitrile in chemical reactions involves the electrophilic nature of the bromine and nitro substituents. The bromine atom can be displaced by nucleophiles through nucleophilic aromatic substitution, while the nitro group can undergo reduction to form an amino group. These reactions are facilitated by the electron-withdrawing nature of the nitro group, which activates the benzene ring towards nucleophilic attack .
Comparison with Similar Compounds
Key Properties :
- Synthesis: Prepared via refluxing 2-bromo-4-nitrobenzonitrile with hydroxylamine hydrochloride in methanol, yielding derivatives like (Z)-2-bromo-N′-hydroxy-4-nitrobenzimidamide and 2-bromo-4-nitrobenzamide .
- Reactivity: The electron-withdrawing nitro and cyano groups activate the bromine atom for nucleophilic aromatic substitution, making it valuable in constructing complex aromatic systems .
Below is a detailed comparison of this compound with structurally and functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.
Structural Isomers: Positional Variations
2-Bromo-5-nitrobenzonitrile (CAS 134604-07-2) and 4-Bromo-2-nitrobenzonitrile (CAS 79603-03-5)
Property | This compound | 2-Bromo-5-nitrobenzonitrile | 4-Bromo-2-nitrobenzonitrile |
---|---|---|---|
Molecular Formula | C₇H₃BrN₂O₂ | C₇H₃BrN₂O₂ | C₇H₃BrN₂O₂ |
CAS Number | 34662-35-6 | 134604-07-2 | 79603-03-5 |
Price (5g) | - | JPY 11,000 | - |
Key Differences | Nitro at C4, Br at C2 | Nitro at C5, Br at C2 | Nitro at C2, Br at C4 |
Impact of Substituent Position :
- The nitro group’s position significantly alters electronic distribution. For example, 4-Bromo-2-nitrobenzonitrile may exhibit distinct reactivity in electrophilic substitutions due to meta-directing effects of the nitro group .
Substituent Variations: Functional Group Replacements
2-Bromo-4-methylbenzonitrile (CAS 42872-73-1)
Impact of Methyl vs. Nitro :
- The methyl group is electron-donating, reducing electrophilicity compared to the nitro derivative. This makes 2-bromo-4-methylbenzonitrile less reactive in SNAr reactions but more stable under acidic conditions .
2-Bromo-4-fluorobenzonitrile (CAS 36282-26-5)
Impact of Fluoro vs. Nitro :
- Fluorine’s electronegativity enhances lipophilicity, improving bioavailability in drug candidates. However, the nitro group’s stronger electron-withdrawing nature makes this compound more reactive in arylations .
Complex Derivatives: Additional Functional Groups
4-Bromo-2-(morpholin-4-yl)benzonitrile (CAS 1260762-06-8)
Impact of Morpholine Group :
- The morpholine ring introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents. This contrasts with the nitro derivative’s poor solubility .
Halogen Variations: Bromine vs. Chlorine
4-Bromo-2-chlorobenzonitrile (CAS 154607-01-9)
Property | This compound | 4-Bromo-2-chlorobenzonitrile |
---|---|---|
Molecular Weight | 227.01 g/mol | 216.46 g/mol |
Melting Point | Not reported | 67–68°C |
Reactivity | High (nitro activation) | Moderate (chlorine less labile) |
Impact of Halogen Type :
- Chlorine’s smaller size and lower leaving-group ability reduce reactivity in substitution reactions compared to bromine. However, the nitro group in this compound compensates by activating the ring .
Biological Activity
2-Bromo-4-nitrobenzonitrile (C₇H₃BrN₂O₂) is an aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a nitro group attached to a benzonitrile backbone, which enhances its reactivity and biological profile. The following sections will explore its chemical properties, biological activities, relevant studies, and potential applications.
The structure of this compound can be summarized as follows:
- Molecular Formula : C₇H₃BrN₂O₂
- Molecular Weight : 215.01 g/mol
- Functional Groups : Nitro group (-NO₂), Bromine atom (-Br), Nitrile group (-C≡N)
The presence of the nitro group is particularly significant as it can participate in redox reactions, while the bromine atom may enhance lipophilicity, improving the compound's bioavailability in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacteria and fungi. The nitro group is often linked to antimicrobial properties due to its ability to disrupt cellular processes.
- Anti-inflammatory Effects : Some studies suggest that derivatives of nitroaromatic compounds can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, although detailed studies are required to elucidate these mechanisms.
Antimicrobial Activity
A study conducted on various nitroaromatic compounds, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anti-inflammatory Potential
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Enzyme Inhibition
Research has indicated that certain derivatives of this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to reduced pain and inflammation, similar to established non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally related compounds:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Moderate | Yes | COX Inhibitor |
4-Nitrobenzonitrile | High | Moderate | None |
2-Chloro-4-nitrobenzonitrile | Low | Yes | Weak |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-4-nitrobenzonitrile?
- Methodology :
- Bromination-Nitration Sequence : Start with benzonitrile derivatives. Bromination at the ortho position can be achieved using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Subsequent nitration at the para position using a HNO₃/H₂SO₄ mixture introduces the nitro group.
- Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may introduce bromine or nitro groups via pre-functionalized intermediates.
- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How is this compound characterized spectroscopically?
- Methodology :
- IR Spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and nitro (asymmetric/symmetric NO₂ stretches ~1520 and 1350 cm⁻¹) functional groups. Compare to databases (e.g., NIST Chemistry WebBook) for validation .
- NMR : ¹H/¹³C NMR to confirm substitution patterns. Bromine and nitro groups induce deshielding in adjacent protons. For example, the aromatic proton adjacent to the nitro group may appear as a singlet at δ ~8.2 ppm .
- Mass Spectrometry : Confirm molecular ion [M]⁺ at m/z ~226 (C₇H₃BrN₂O₂) and fragmentation patterns .
Advanced Research Questions
Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?
- Methodology :
- Cross-Validation : Compare data from multiple sources (e.g., peer-reviewed journals vs. commercial catalogs). For example, melting points from synthetic batches (e.g., 115–117°C for similar nitriles ) may vary due to impurities.
- Recrystallization : Repurify the compound using solvents like ethanol or acetonitrile to eliminate impurities affecting thermal properties .
- Analytical Consistency : Standardize measurement conditions (e.g., DSC heating rate) and reference against certified standards .
Q. What purification strategies are optimal for isolating high-purity this compound?
- Methodology :
- Column Chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane). Monitor fractions via TLC (UV visualization).
- Recrystallization : Dissolve in hot ethanol, filter, and cool to −20°C for crystal growth. Assess purity via HPLC (>98% peak area ).
- Sublimation : For thermally stable batches, sublimation under reduced pressure can yield ultra-pure crystals .
Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki or Ullmann)?
- Methodology :
- Catalytic Systems : Test Pd(PPh₃)₄/CuI in DMF or THF. The bromine substituent acts as a leaving group, enabling coupling with arylboronic acids or amines.
- Reaction Monitoring : Use GC-MS or LC-MS to track intermediate formation. Optimize temperature (80–120°C) and base (e.g., K₂CO₃) for yield improvement .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology :
- Thermal Stability : Conduct accelerated degradation studies (40–60°C) and analyze via HPLC. Nitro groups may decompose exothermically under prolonged heat .
- Light Sensitivity : Store in amber vials at −20°C. Monitor photodegradation via UV-vis spectroscopy (changes at λ ~300 nm) .
Q. How can by-products from the synthesis of this compound be identified and mitigated?
- Methodology :
- GC-MS/LC-MS : Detect halogenated side products (e.g., di-brominated isomers or nitration overproducts).
- Reaction Optimization : Adjust stoichiometry (e.g., Br₂:Nitro precursor ratio) and reaction time to minimize over-substitution .
Q. What computational approaches predict the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to assess reactivity. The electron-withdrawing nitro group lowers LUMO, enhancing electrophilicity .
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. chloroform) to optimize reaction media .
Q. Notes
- Avoid commercial sources (e.g., ) per user guidelines.
- Citations derived from structurally analogous compounds (e.g., 4-Bromobenzonitrile ) are extrapolated to this compound.
- Advanced methodologies emphasize reproducibility and validation, critical for peer-reviewed research.
Properties
IUPAC Name |
2-bromo-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFVJZYSOSQUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625145 | |
Record name | 2-Bromo-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-35-6 | |
Record name | 2-Bromo-4-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34662-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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